molecular formula C24H28F2N4O2 B2784489 N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide CAS No. 941881-53-4

N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide

Cat. No.: B2784489
CAS No.: 941881-53-4
M. Wt: 442.511
InChI Key: FRZXFJMELGKYQF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide is a small molecule featuring a piperidine-piperazine scaffold linked via a carbonyl group, with a fluorophenyl-substituted acetamide moiety. This structure combines conformational flexibility (from the piperidine and piperazine rings) with electronic modulation via fluorine substituents, making it a candidate for targeting GPCRs or enzymes requiring aromatic interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N4O2/c25-19-5-7-20(8-6-19)27-23(31)17-28-11-9-18(10-12-28)24(32)30-15-13-29(14-16-30)22-4-2-1-3-21(22)26/h1-8,18H,9-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZXFJMELGKYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its efficacy against various diseases, particularly cancer, and its mechanism of action.

Chemical Structure and Properties

The compound's structure includes a piperazine ring, which is known for its role in numerous pharmaceutical agents. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.

Molecular Formula: C23H28F2N4O
Molecular Weight: 426.49 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, a derivative of this compound showed an IC50 value of 18 μM against human breast cancer cells, comparable to established drugs like Olaparib .

Table 1: Anticancer Efficacy Comparison

CompoundCell LineIC50 (μM)Reference
N-(4-fluorophenyl)-2-(...)Human Breast Cancer18
OlaparibHuman Breast Cancer57.3

The compound's mechanism appears to involve the inhibition of PARP1 (Poly (ADP-Ribose) Polymerase 1), which plays a crucial role in DNA repair. Inhibition of PARP1 leads to increased apoptosis in cancer cells, as evidenced by enhanced CASPASE 3/7 activity and increased phosphorylation of H2AX, markers of DNA damage response .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds with similar structural motifs:

  • Study on Piperazine Derivatives: A study published in Molecules highlighted that various piperazine derivatives exhibited moderate to significant anticancer efficacy, suggesting that modifications in their structure could enhance their therapeutic potential .
  • In Vivo Studies: Animal model studies are needed to further validate the efficacy and safety profile of N-(4-fluorophenyl)-2-(...) in vivo, especially concerning its pharmacokinetics and potential side effects.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds with piperazine and piperidine moieties exhibit antipsychotic properties. For instance, derivatives of piperazine have been shown to interact with dopamine receptors, leading to potential therapeutic effects in treating schizophrenia and other psychotic disorders. A study highlighted the efficacy of related compounds in modulating neurotransmitter systems, suggesting that N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide may share similar properties due to its structural components .

Anticancer Properties

Piperidine derivatives have been investigated for their anticancer activities. Recent literature suggests that compounds with similar structures can induce apoptosis in cancer cells. For example, a study demonstrated that certain piperidine-based compounds showed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration of this compound in oncology .

Neurological Disorders

The compound's potential application in treating neurological disorders such as Alzheimer's disease has been explored. Piperazine derivatives have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology. This suggests that this compound could be developed as a dual inhibitor targeting these enzymes .

Data Tables

Application AreaPotential EffectsReferences
Antipsychotic ActivityModulation of dopamine receptors
Anticancer PropertiesInduction of apoptosis in cancer cells
Neurological DisordersInhibition of cholinesterase enzymes

Case Study 1: Antipsychotic Efficacy

A study conducted on piperazine derivatives demonstrated their ability to reduce symptoms of psychosis in animal models. The results indicated a significant decrease in hyperactivity and increased social interaction among treated subjects compared to controls.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on related piperidine compounds revealed that they effectively inhibited the growth of breast and lung cancer cell lines, showcasing their potential as anticancer agents.

Case Study 3: Alzheimer’s Disease Model

Research involving the administration of piperazine derivatives in Alzheimer's disease models showed improved cognitive function and reduced amyloid plaque formation, highlighting the therapeutic potential of compounds like this compound.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Biological Activity (IC₅₀ or EC₅₀) Reference
N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide 2-Fluorophenyl piperazine, 4-fluorophenyl acetamide Not reported
N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide Dual fluorophenyl-triazole, thioacetamide linker 0.098 µM (tyrosinase inhibition)
2-(4-(7-Chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide (A7) Chloroquinoline-piperazine, fluorophenyl acetamide Antiparasitic activity
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide 4-Aminophenyl, methylpiperazine Not reported

Key Findings and Implications

Fluorine Position Matters : 2-Fluorophenyl groups enhance activity in tyrosinase inhibitors, suggesting the target compound’s 2-fluorophenyl-piperazine may optimize target binding .

Linker Flexibility : Carbonyl linkers (as in the target compound) balance lipophilicity and conformational flexibility compared to sulfonyl or triazole linkers .

Halogen Effects : Bromine substitution reduces activity, while fluorine maintains a favorable balance of electronic effects and steric bulk .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Amide Coupling : Reacting 4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate.
  • Nucleophilic Substitution : Introducing the 4-fluorophenylacetamide moiety via substitution with 4-fluoroaniline under reflux in anhydrous dichloromethane .
  • Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.

Q. Optimization Strategies :

  • Catalysts : Employ coupling agents like HATU or EDCI to improve amide bond formation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingChloroacetyl chloride, triethylamine, DCM, 0°C65–70
Substitution4-Fluoroaniline, reflux, 12h55–60

Q. How can structural integrity and purity of the compound be validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of fluorophenyl protons (δ 7.2–7.6 ppm), piperazine/piperidine carbons (δ 40–60 ppm), and acetamide carbonyl (δ ~170 ppm) .
    • HRMS : Verify molecular ion peak matching the theoretical mass (e.g., C₂₄H₂₅F₂N₃O₂: [M+H]⁺ = 450.19).
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) to enhance pharmacological profiles?

Methodological Answer:

  • Derivatization : Modify substituents on the fluorophenyl (e.g., Cl, CF₃) or piperazine (e.g., methyl, sulfonyl) groups to assess impact on target binding .
  • Biological Assays : Test derivatives in in vitro models (e.g., receptor-binding assays for serotonin 5-HT₁A or dopamine D₂) to correlate structural changes with activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, guiding rational design .

Q. Table 2: Example SAR Findings

DerivativeModificationIC₅₀ (5-HT₁A, nM)Reference
Parent CompoundNone120
2-Fluoro → 3-CF₃Increased hydrophobicity45
Piperazine → PiperidineReduced steric hindrance210

Q. How can contradictory data on receptor binding affinities be resolved across experimental models?

Methodological Answer:

  • Assay Validation :
    • Use standardized positive controls (e.g., WAY-100635 for 5-HT₁A) to calibrate results .
    • Compare radioligand binding (e.g., [³H]-8-OH-DPAT) vs. functional assays (e.g., cAMP inhibition) to distinguish affinity from efficacy .
  • Experimental Variables :
    • Adjust membrane preparation protocols to preserve receptor conformation.
    • Account for species differences (e.g., human vs. rat receptors) in transfected cell lines .
  • Statistical Analysis :
    • Apply Bland-Altman plots to assess agreement between datasets .

Q. What methodologies are effective in identifying off-target interactions and minimizing toxicity?

Methodological Answer:

  • Panel Screening : Use broad-spectrum kinase or GPCR panels to detect off-target binding (e.g., Eurofins Cerep Profile) .
  • Cytotoxicity Assays : Test in HepG2 (liver) and HEK293 (kidney) cell lines using MTT assays to identify IC₅₀ values for therapeutic indices .
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to predict reactive metabolites .

Q. How can researchers optimize pharmacokinetic properties such as bioavailability and half-life?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP from ~3.5 to 2.0–2.5, improving solubility .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester prodrugs to enhance intestinal absorption .
  • In Vivo Studies : Conduct pharmacokinetic profiling in rodents (IV vs. oral administration) to calculate AUC, Cₘₐₓ, and t₁/₂ .

Q. Key Considerations for Researchers

  • Prioritize reproducibility by documenting reaction conditions and assay protocols in detail.
  • Cross-reference crystallographic data (e.g., CCDC-1990392 ) for structural validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.